4-(Methylthio)phenylzinc iodide
CAS No.: 307496-24-8
Cat. No.: VC8263370
Molecular Formula: C7H7ISZn
Molecular Weight: 315.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307496-24-8 |
|---|---|
| Molecular Formula | C7H7ISZn |
| Molecular Weight | 315.5 g/mol |
| IUPAC Name | iodozinc(1+);methylsulfanylbenzene |
| Standard InChI | InChI=1S/C7H7S.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | BSLXURHFHNFSCY-UHFFFAOYSA-M |
| SMILES | CSC1=CC=[C-]C=C1.[Zn+]I |
| Canonical SMILES | CSC1=CC=[C-]C=C1.[Zn+]I |
Introduction
Chemical and Physical Properties
Molecular Structure and Composition
4-(Methylthio)phenylzinc iodide consists of a zinc atom coordinated to an iodine atom and a 4-(methylthio)phenyl group. The methylthio substituent (-SMe) at the para position influences the electronic properties of the aromatic ring, increasing the compound’s nucleophilicity. This structural feature is critical for its participation in transition-metal-catalyzed reactions .
Physical Characteristics
Key physical properties, derived from experimental data, include:
| Property | Value |
|---|---|
| Density | 1.002 g/mL at 25 °C |
| Flash Point | 1 °F (-17.2 °C) |
| Physical Form | Liquid |
| Color | Yellow to brown to black |
| Sensitivity | Air-sensitive |
The compound’s liquid state and air sensitivity necessitate strict handling under inert atmospheres, such as nitrogen or argon .
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via transmetallation reactions, where 4-(methylthio)phenyl iodide reacts with activated zinc powder in anhydrous tetrahydrofuran (THF). The reaction proceeds under inert conditions to prevent oxidation of the zinc reagent:
Key parameters influencing yield and purity include:
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Temperature: Optimal between 0–25 °C.
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Solvent: THF or diethyl ether.
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Zinc Activation: Prior treatment with 1,2-dibromoethane enhances reactivity .
Industrial Production Challenges
Industrial-scale production remains underexplored in the literature. Challenges include:
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Scalability: Maintaining reaction efficiency at larger volumes.
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Purity Control: Removing byproducts like zinc oxides.
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Cost-Effectiveness: Sourcing high-purity starting materials .
Reactivity and Applications in Organic Synthesis
Cross-Coupling Reactions
4-(Methylthio)phenylzinc iodide participates in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form biaryl structures:
Key Advantages:
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High functional group tolerance.
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Mild reaction conditions (room temperature to 80 °C).
Nucleophilic Substitutions
The compound acts as a nucleophile in reactions with electrophiles like alkyl halides:
This reactivity is exploited in synthesizing sulfur-containing pharmaceuticals and agrochemicals .
| Hazard Code | Risk Statement | Safety Measure |
|---|---|---|
| F | Highly flammable | Avoid ignition sources |
| Xn | Harmful if inhaled | Use fume hoods |
Exposure Limits
| Agency | Exposure Limit (TWA) |
|---|---|
| ACGIH | 50 ppm (Skin) |
| OSHA | 200 ppm |
| NIOSH | 200 ppm |
Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling .
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